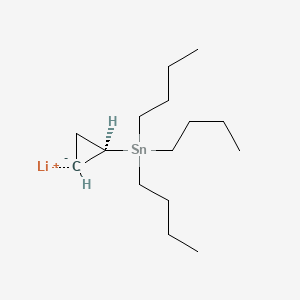
lithium;tributyl(cyclopropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;tributyl(cyclopropyl)stannane is an organotin compound that features a lithium cation and a tributyl(cyclopropyl)stannane anion. Organotin compounds are characterized by the presence of tin-carbon bonds and have been widely studied for their applications in organic synthesis and industrial processes .
Méthodes De Préparation
The synthesis of lithium;tributyl(cyclopropyl)stannane typically involves the reaction of tributyl(cyclopropyl)stannane with a lithium reagent. One common method is the reduction of the corresponding organotin chloride with lithium aluminum hydride . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Industrial production methods often involve the distillation of organotin oxides with reducing agents such as poly(methylhydrosiloxane) under reduced pressure .
Analyse Des Réactions Chimiques
Lithium;tributyl(cyclopropyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions where the tin-carbon bond is cleaved.
Hydrostannation: It can add across double or triple bonds in alkenes and alkynes, respectively.
Common reagents used in these reactions include lithium aluminum hydride, sodium borohydride, and various silanes . Major products formed from these reactions include reduced organic compounds and substituted organotin derivatives .
Applications De Recherche Scientifique
Lithium;tributyl(cyclopropyl)stannane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of lithium;tributyl(cyclopropyl)stannane involves the generation of stannyl radicals, which can participate in chain reactions to facilitate the reduction or substitution of organic molecules . The lithium cation plays a role in stabilizing the intermediate species formed during these reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to lithium;tributyl(cyclopropyl)stannane include other organotin hydrides such as tributyltin hydride and triphenyltin hydride . These compounds share similar reactivity patterns but differ in their toxicity and stability. For example, tributyltin hydride is less toxic and more stable compared to triphenyltin hydride . The unique feature of this compound is the presence of the cyclopropyl group, which can impart different reactivity and selectivity in chemical reactions .
Propriétés
Numéro CAS |
832132-84-0 |
|---|---|
Formule moléculaire |
C15H31LiSn |
Poids moléculaire |
337.1 g/mol |
Nom IUPAC |
lithium;tributyl(cyclopropyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4.Li.Sn/c3*1-3-4-2;1-2-3-1;;/h3*1,3-4H2,2H3;1-2H,3H2;;/q;;;-1;+1; |
Clé InChI |
KYNUAQYXSLZRSK-UHFFFAOYSA-N |
SMILES isomérique |
[Li+].CCCC[Sn](CCCC)(CCCC)[C@@H]1C[CH-]1 |
SMILES canonique |
[Li+].CCCC[Sn](CCCC)(CCCC)C1C[CH-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


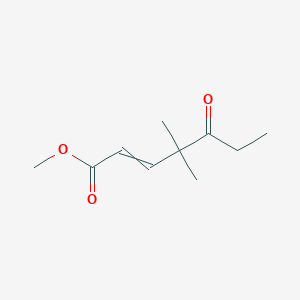
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
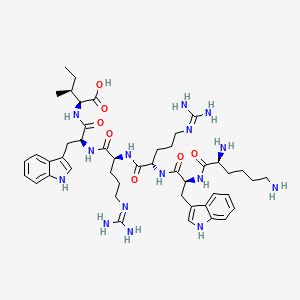
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
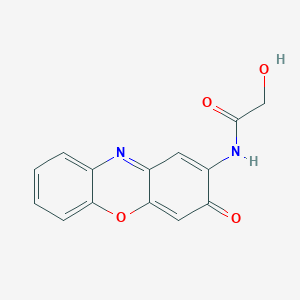
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
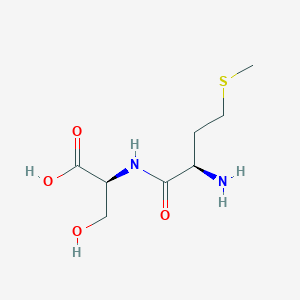
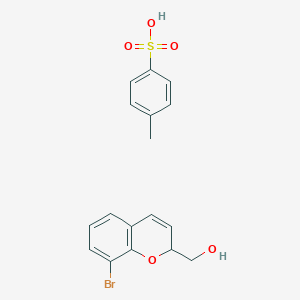
acetyl}glycine](/img/structure/B15159713.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
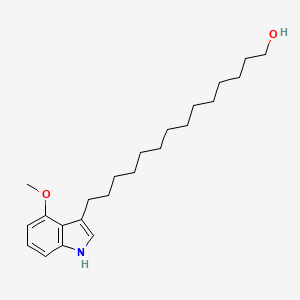
methanone](/img/structure/B15159740.png)
